molecular formula C10H10N2O2 B1425261 ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate CAS No. 1167056-36-1

ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Cat. No.: B1425261
CAS No.: 1167056-36-1
M. Wt: 190.2 g/mol
InChI Key: IWRBCFHIOKZTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is definitively identified by the Chemical Abstracts Service number 1167056-36-1 and possesses the molecular formula C₁₀H₁₀N₂O₂ with a molecular weight of 190.2 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid ethyl ester and 5-Azaindole-4-carboxylic acid ethyl ester. The structural complexity of this heterocyclic compound is reflected in its InChI key IWRBCFHIOKZTJY-UHFFFAOYSA-N, which provides a unique digital fingerprint for computational chemistry applications.

The molecule's structural features include a fused bicyclic system where a pyrrole ring is connected to a pyridine ring in a [3,2-c] configuration, with an ethyl carboxylate group positioned at the 4-carbon of the pyridine portion. The SMILES notation CCOC(=O)C1=NC=CC2=C1C=CN2 precisely describes the connectivity pattern, illustrating the ester functionality and the aromatic character of both ring systems. This compound maintains the characteristic properties of both parent heterocycles while introducing unique reactivity patterns through the carboxylate substitution.

Property Value Reference
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.2 g/mol
CAS Number 1167056-36-1
MDL Number MFCD11845588
Purity (Commercial) 95-97%

Historical Context in Heterocyclic Chemistry

The development of pyrrolopyridine chemistry traces its origins to the early twentieth century, with the first synthesis of azaindole structures reported in 1943. These compounds emerged as significant targets in heterocyclic chemistry due to their structural relationship to both indoles and pyridines, combining the electron-rich nature of pyrrole with the electron-deficient characteristics of pyridine. The systematic study of pyrrolopyridines gained momentum throughout the latter half of the twentieth century as researchers recognized their potential as bioisosteres for purine bases and their utility in medicinal chemistry applications.

The specific [3,2-c] isomer configuration of pyrrolopyridines represents one of four possible fusion patterns between pyrrole and pyridine rings, each designated by different numerical systems: [2,3-b], [3,2-b], [2,3-c], and [3,2-c]. Historical synthetic approaches to these compounds included Madelung-type cyclizations, Reissert-type procedures, and the Leimgruber-Batcho reaction, with more recent advances incorporating palladium-catalyzed methodologies. The evolution of synthetic methods has enabled the preparation of increasingly complex derivatives, including carboxylate-substituted variants like this compound.

The theoretical understanding of pyrrolopyridine electronic properties has been enhanced through decades of research into their acid-base behavior and reactivity patterns. The pKa values of different azaindole isomers demonstrate the significant influence of ring fusion patterns on electronic properties, with 5-azaindole (1H-pyrrolo[3,2-c]pyridine) exhibiting a pKa of 8.26, reflecting its intermediate basicity between pyrrole and pyridine. This electronic characterization has informed the rational design of substituted derivatives, including carboxylated compounds that serve as important synthetic intermediates.

Position in Pyrrolopyridine Family of Compounds

This compound occupies a distinctive position within the broader pyrrolopyridine family as the 5-azaindole derivative bearing an ethyl carboxylate substituent at the 4-position. The pyrrolopyridine family encompasses four primary structural isomers, each with unique electronic and chemical properties influenced by the specific fusion pattern between the pyrrole and pyridine rings. The [3,2-c] configuration places the nitrogen atom of the pyridine ring in the 5-position relative to the pyrrole nitrogen, creating a specific electronic environment that influences both reactivity and biological activity.

Within this family, related compounds include ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 800401-64-3) and ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS: 147503-82-0), which differ in the position of carboxylate substitution. These positional isomers demonstrate varying electronic properties and reactivity patterns, with the 4-carboxylate derivative exhibiting unique characteristics due to its proximity to the pyridine nitrogen. The systematic comparison of these compounds has provided valuable insights into structure-activity relationships and has guided synthetic strategies for accessing specific derivatives.

The compound's classification as a 5-azaindole derivative places it in direct structural relationship with indole, where the benzene ring is replaced by a pyridine moiety. This substitution significantly alters the electronic properties, basicity, and hydrogen-bonding characteristics compared to the parent indole structure. The presence of the ethyl carboxylate group at the 4-position further modifies these properties, introducing potential for coordination chemistry, ester hydrolysis reactions, and enhanced water solubility compared to unsubstituted pyrrolopyridines.

Compound Name CAS Number Substitution Pattern Molecular Weight
This compound 1167056-36-1 4-carboxylate 190.2 g/mol
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate 800401-64-3 2-carboxylate 190.2 g/mol
Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate 147503-82-0 5-carboxylate 190.2 g/mol
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate 1261588-72-0 4-carboxylate 190.2 g/mol

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research stems from its structural relationship to biologically active compounds and its utility as a synthetic intermediate for pharmaceutical development. Pyrrolopyridine derivatives have demonstrated considerable promise as anticancer agents, with their ability to mimic the purine ring of adenosine triphosphate molecules making them particularly suitable as kinase inhibitors. The specific [3,2-c] configuration with 4-carboxylate substitution provides a unique scaffold for exploring structure-activity relationships in drug design.

Research into pyrrolopyridine-based therapeutics has yielded significant successes, most notably with vemurafenib, a melanoma treatment that incorporates the pyrrolopyridine core structure. This compound's clinical success has validated the pyrrolopyridine scaffold as a privileged structure in medicinal chemistry and has stimulated extensive research into related derivatives. The carboxylate functionality in this compound provides additional opportunities for structural modification through ester hydrolysis, amide formation, and other transformations that can fine-tune biological activity and pharmacokinetic properties.

Structure-based drug design studies have highlighted the importance of the pyrrolopyridine scaffold in binding to kinase active sites, particularly in the hinge region where hydrogen bonding interactions are critical for inhibitor potency. The 4-carboxylate position in this compound allows for the introduction of substituents that can interact with specific amino acid residues in target proteins, potentially enhancing selectivity and potency. This positional chemistry has been exploited in the development of monopolar spindle 1 kinase inhibitors, where carboxylate-containing pyrrolopyridines demonstrated improved pharmacological profiles.

The compound serves as a valuable synthetic intermediate for accessing more complex pyrrolopyridine derivatives through standard organic transformations. The ethyl ester can be readily hydrolyzed to provide the corresponding carboxylic acid, which can subsequently undergo coupling reactions with various amines, alcohols, or other nucleophiles to generate diverse libraries of compounds for biological screening. This synthetic versatility, combined with the inherent biological relevance of the pyrrolopyridine core, positions this compound as a important building block in contemporary medicinal chemistry research programs focused on kinase inhibition and cancer therapeutics.

Research Application Significance Reference
Kinase Inhibitor Development ATP-mimetic scaffold for hinge region binding
Anticancer Drug Design Structural basis for vemurafenib and related therapeutics
Synthetic Intermediate Versatile platform for derivative synthesis
Structure-Activity Studies Model compound for pyrrolopyridine SAR investigations

Properties

IUPAC Name

ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-7-3-5-11-8(7)4-6-12-9/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRBCFHIOKZTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676827
Record name Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-36-1
Record name Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is utilized as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex organic molecules through various chemical reactions, including cyclization and esterification processes. The compound can be synthesized from readily available starting materials such as pyrrole and pyridine derivatives under optimized conditions to ensure high yield and purity .

Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits potential biological activities, including enzyme inhibition and receptor binding. Studies have demonstrated its ability to inhibit specific enzymes that play crucial roles in various biological pathways. For instance, it has been evaluated for its anti-HIV activity, where derivatives of the compound showed significant inhibition of HIV-1 replication .

Anticancer Properties
The compound has also been investigated for its anticancer properties. Research has shown that certain derivatives possess moderate cytotoxicity against cancer cell lines while exhibiting limited toxicity towards non-cancerous cells. This selective action makes it a promising candidate for developing new cancer therapies .

Medicinal Applications

Therapeutic Potential
this compound is being studied for its therapeutic potential in treating a range of diseases, including cancer and inflammatory disorders. Its derivatives have been explored in clinical settings, demonstrating efficacy in modulating immune responses and targeting specific disease pathways . The pharmacological profile suggests that modifications to its structure can enhance its bioactivity and therapeutic index.

Industrial Applications

Material Development
In addition to its applications in research and medicine, this compound is employed in industrial settings for the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating innovative materials with specific functionalities .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Applications
This compoundPyrrolopyridine derivativeAnticancer, enzyme inhibition
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylatePyrrolopyridine derivativeAntiviral activity
Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylatePyrrolopyridine derivativeAntimicrobial properties

Mechanism of Action

Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is compared with other similar compounds, such as ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate and ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate. These compounds share the pyrrolopyridine core but differ in the position of the carboxylate ester group. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ in:

  • Ring fusion positions (e.g., [2,3-b] vs. [3,2-c]).
  • Substituent types (e.g., halogens, methyl, methoxy).
  • Ester group position (e.g., carboxylate at position 2, 4, or 6).

Comparative Analysis

A detailed comparison is summarized in Table 1.

Table 1: Structural and Functional Comparison of Ethyl 1H-Pyrrolo[3,2-c]pyridine-4-carboxylate and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound 1167056-36-1 C₁₀H₁₀N₂O₂ 190.20 Ethyl ester at position 4 Pharmaceutical intermediate; ≥95% purity
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate 24334-19-8 C₁₀H₁₀N₂O₂ 190.20 Ethyl ester at position 2 Lower synthetic yield (60-85%); isomerism impacts reactivity
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate 1261588-72-0 C₁₀H₁₀N₂O₂ 190.20 Ethyl ester at position 4 Positional isomer; similar purity (95%)
Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 1234616-15-9 C₁₀H₉ClN₂O₂ 224.64 Chloro at position 4, ester at 2 Increased lipophilicity; ≥97% purity
Mthis compound 1040682-92-5 C₉H₈N₂O₂ 176.17 Methyl ester at position 4 Smaller ester group; potential metabolic differences
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate N/A C₁₀H₉ClN₂O₂ 224.64 Chloro at position 5, ester at 2 Halogenation enhances bioactivity; 60% yield
Ethyl 8-fluoro-1-oxo-2-phenyl-benzothiazolo[3,2-a]pyridine-4-carboxylate N/A C₂₀H₁₃FN₂O₃S 380.39 Fluorine, phenyl, benzothiazole HCV polymerase inhibition; hybrid structure
Ethyl (Z)-5-((1H-pyrrolo[3,2-c]pyridin-2-yl)methylene)thiophene-3-carboxylate N/A C₁₆H₁₃N₃O₃S 327.36 Thiophene and phenylamino Extended conjugation; 77% synthetic yield

Key Findings

Positional Isomerism :

  • Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate shares the same molecular formula as the target compound but differs in ring fusion ([2,3-b] vs. [3,2-c]), altering dipole moments and hydrogen-bonding capacity .
  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate demonstrates lower synthetic yields (60-85%) compared to the target compound, suggesting greater synthetic challenges for position 2 esters .

Ester Group Size: Methyl analogs (e.g., CAS 1040682-92-5) have reduced steric bulk, which may influence metabolic stability compared to ethyl esters .

Hybrid Structures :

  • Benzothiazolo-pyridine hybrids () and thiophene-containing derivatives () show expanded bioactivity profiles, such as HCV inhibition, due to enhanced electronic effects and conjugation .

Biological Activity

Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a fused pyrrole and pyridine ring system, with a carboxylate ester group at the 4-position. The synthesis typically involves cyclization reactions of pyrrole and pyridine derivatives, followed by esterification using ethyl alcohol under acidic or basic conditions.

Synthetic Route Overview

StepReaction TypeConditions
Step 1CyclizationAcidic/Basic medium
Step 2EsterificationEthanol with catalyst
Step 3PurificationSilica gel filtration

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an enzyme inhibitor and receptor binder.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrrolo[3,2-c]pyridine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression. In vitro evaluations demonstrated that certain derivatives led to reduced proliferation and increased apoptosis in breast cancer cell lines (IC50 values ranging from 7 to 712 nM) .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study reported that derivatives with specific substituents exhibited moderate anti-HIV-1 activity, with effective concentrations (EC50) below 10 µM for some variants . The presence of an ester group at the 4-position significantly influenced the activity of these compounds.

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes. The compound's structural features allow it to interact effectively with target enzymes, making it a candidate for further development in therapeutic applications .

Case Studies and Research Findings

  • Antitumor Activity : A series of experiments demonstrated that derivatives of this compound exhibited cytotoxic effects against ovarian and breast cancer cell lines. The most active compounds showed IC50 values significantly lower than those of standard chemotherapeutics .
  • Antiviral Studies : In vitro studies on anti-HIV activity revealed that certain derivatives maintained low toxicity to host cells while effectively inhibiting viral replication . The therapeutic index for these compounds was notably high, indicating a favorable safety profile.
  • Metabolic Stability : Research into the metabolic stability of these compounds highlighted their potential for further development in drug formulation. Compounds showed varying degrees of stability when tested in human liver microsomes .

Q & A

Q. What are the standard synthetic routes for ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate?

this compound is typically synthesized via coupling reactions between pyrrolo-pyridine carboxylic acid derivatives and ethyl esters. For example, analogous compounds like ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acid chlorides (e.g., isoquinolinecarbonyl chloride) under reflux conditions in anhydrous dichloromethane, yielding 21–45% after purification . Reaction optimization may involve adjusting stoichiometry, catalyst choice (e.g., DMAP), or solvent selection (e.g., THF vs. DCM).

Q. How is this compound characterized spectroscopically?

Characterization relies on:

  • ESIMS : To confirm molecular weight (e.g., m/z 328.2 [M+1] for similar esters) .
  • 1H NMR : Key peaks include ethyl ester protons (e.g., δ 4.27 ppm, quartet, J=7.2 Hz) and aromatic protons (δ 6.32–7.57 ppm for pyrrolo-pyridine systems). Deuterated DMSO or CDCl₃ is commonly used .
  • HPLC : Purity validation (e.g., >98% for related compounds) via reverse-phase C18 columns with UV detection .

Q. What solvents and reaction conditions are critical for stabilizing this compound during synthesis?

Anhydrous conditions (e.g., DCM or THF) and inert atmospheres (N₂/Ar) are essential to prevent hydrolysis of the ester group. Reaction temperatures typically range from 0°C (for sensitive intermediates) to reflux (80–100°C) for acyl chloride couplings . Post-reaction workup often involves aqueous extraction (NaHCO₃ for acid removal) and silica gel chromatography for purification.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in NMR data for this compound derivatives?

Contradictions in chemical shifts (e.g., unexpected downfield peaks) may arise from tautomerism or solvent effects. For example, DMSO-d₆ can induce proton exchange broadening in NH groups (δ 11–12 ppm). Strategies include:

  • Variable-temperature NMR to identify dynamic processes.
  • Deuterium exchange experiments to confirm labile protons .
  • Computational modeling (DFT) to predict shifts and validate assignments .

Q. What methodologies optimize low yields in multi-step syntheses of pyrrolo-pyridine carboxylates?

Low yields (e.g., 21% in acyl chloride couplings ) often result from steric hindrance or competing side reactions. Optimization approaches include:

  • Catalyst screening : Use of HOBt/DCC for carbodiimide-mediated couplings.
  • Microwave-assisted synthesis : Reducing reaction time and improving regioselectivity.
  • Protecting group strategies : Boc protection (e.g., tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate ) to stabilize reactive intermediates.

Q. How do computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model:

  • Electrophilic substitution sites : Predicting reactivity at pyrrole C3 vs. pyridine C5 positions.
  • Tautomeric equilibria : Assessing stability of 1H vs. 3H tautomers in solution .
  • Solvent effects : Simulating solvation energies to guide solvent selection for crystallization .

Data Contradiction Analysis

Q. Why do reported yields for similar pyrrolo-pyridine esters vary across studies?

Discrepancies arise from:

  • Reagent purity : Impurities in acyl chlorides or starting esters reduce efficiency.
  • Workup protocols : Differences in extraction or chromatography (e.g., gradient elution vs. isocratic) .
  • Scale effects : Lower yields in small-scale reactions due to handling losses.

Q. How should researchers address conflicting spectral assignments for pyrrolo-pyridine systems?

Cross-validate using:

  • 2D NMR (COSY, HSQC) : To resolve overlapping signals in aromatic regions.
  • X-ray crystallography : Definitive structural confirmation (e.g., torsion angles and bond lengths ).
  • Isotopic labeling : ¹³C/¹⁵N labeling to trace carbon/nitrogen connectivity .

Methodological Recommendations

Q. What are best practices for storing this compound?

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent ester hydrolysis or photodegradation. For long-term stability, lyophilize and store as a solid .

Q. How can researchers enhance the solubility of this compound in aqueous media?

  • Co-solvents : Use DMSO/water mixtures (≤10% DMSO).
  • Prodrug strategies : Convert the ester to a water-soluble salt (e.g., sodium carboxylate) .
  • Micellar encapsulation : Employ surfactants like Tween-80 for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.